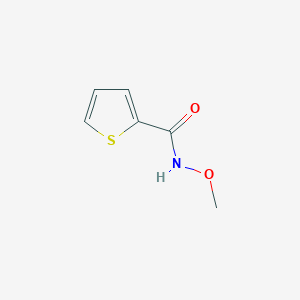

N-methoxythiophene-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

103185-33-7 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

N-methoxythiophene-2-carboxamide |

InChI |

InChI=1S/C6H7NO2S/c1-9-7-6(8)5-3-2-4-10-5/h2-4H,1H3,(H,7,8) |

InChI Key |

UGUORZSDWLYTOJ-UHFFFAOYSA-N |

SMILES |

CONC(=O)C1=CC=CS1 |

Canonical SMILES |

CONC(=O)C1=CC=CS1 |

Synonyms |

2-Thiophenecarboxamide,N-methoxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Methoxythiophene 2 Carboxamide and Its Analogues

Classical Approaches for Thiophene-2-carboxamide Synthesis

Classical methods for synthesizing the thiophene-2-carboxamide core often involve condensation reactions and refluxing with coupling agents, providing foundational routes to these important scaffolds.

Condensation Reactions with Functionalized Thio-carbamoyl Compounds

A primary classical strategy involves the condensation of functionalized thio-carbamoyl compounds with α-halogenated reagents. nih.gov For instance, the synthesis of 3-substituted thiophene-2-carboxamide derivatives can be achieved through the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base such as sodium ethoxide. nih.gov This reaction proceeds through the formation of an intermediate sulfide, followed by intramolecular cyclization. nih.gov This approach is valued for yielding cleaner products and simplifying workup procedures. nih.gov

Reflux Methods Utilizing Coupling Agents

Refluxing with coupling agents is another established method for forming the amide bond in thiophene-2-carboxamides. While specific examples directly pertaining to N-methoxythiophene-2-carboxamide are not prevalent in the provided results, the general principle involves activating a thiophene-2-carboxylic acid derivative to react with an amine. For example, the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is achieved by reacting 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine using titanium tetrachloride as a mediator. mdpi.com Similarly, thionyl chloride can be used to convert 5-bromothiophene-2-carboxylic acid into its more reactive acyl chloride, which then readily reacts with an amine. mdpi.com Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are also employed to facilitate the amide bond formation between a carboxylic acid and an amine. nih.govnih.gov

Catalytic Approaches in Thiophene (B33073) Carboxamide Synthesis

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of thiophene carboxamides, offering high efficiency and broad functional group tolerance.

Palladium(0)-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

Palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are powerful tools for creating carbon-carbon bonds and introducing aryl substituents onto the thiophene ring. nih.govmdpi.com This reaction typically involves the coupling of a halogenated thiophene derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.commdpi.com For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized by the Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids using Pd(PPh₃)₄ as the catalyst. mdpi.com This method is favored for its mild reaction conditions and the commercial availability of starting materials. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions in Thiophene Synthesis

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 4-bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄, K₃PO₄ | 4-arylthiophene-2-carbaldehydes | Moderate to excellent | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72% | mdpi.com |

| Pentyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | Pentyl 5-arylthiophene-2-carboxylates | 55-69% | nih.gov |

| Bromo-cyclopropylthiophenes | Cyclopropylboronic acid | Palladium(II) acetate, SPhos | Di- and trisubstituted cyclopropylthiophenes | 69-93% | nih.gov |

Multicomponent Reactions (MCRs) for Diverse Substitution Patterns

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules, offering a rapid route to diverse substitution patterns on the thiophene ring. nih.govtandfonline.com

One-Pot Synthetic Strategies (e.g., Gewald Reaction Modifications)

The Gewald reaction is a classic and versatile MCR for synthesizing 2-aminothiophenes. umich.eduorganic-chemistry.org It traditionally involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. derpharmachemica.com Modifications to this reaction have expanded its scope and applicability. For instance, novel 2-aminothiophenes can be synthesized by the Knoevenagel condensation of a ketone with an α-cyanoester, followed by treatment with sulfur and an amine. researchgate.net Another modification involves using an inorganic base in a THF/water mixture, which can suppress the formation of byproducts. researchgate.net The Gewald reaction and its variations are cornerstone one-pot strategies for building highly functionalized thiophene rings, which can then be further elaborated to form various carboxamide derivatives. tandfonline.comresearchgate.net

Strategic Functional Group Derivatization at the Thiophene Core

The introduction of various functional groups onto the thiophene ring of thiophene-2-carboxamides is crucial for modulating their biological activity and physicochemical properties. The regioselective introduction of substituents allows for the systematic exploration of structure-activity relationships.

Regioselective Introduction of Substituents (e.g., Hydroxyl, Methyl, Amino Groups)

A significant strategy for the synthesis of 3-substituted thiophene-2-carboxamide derivatives involves the cyclization of functionalized precursors. sigmaaldrich.comnih.gov One-step condensation reactions have proven effective for this purpose. For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds can yield thiophene-2-carboxamides with hydroxyl, methyl, or amino groups at the 3-position. sigmaaldrich.comnih.gov

The synthesis of 3-hydroxythiophene-2-carboxamide derivatives can be achieved through the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with an N-aryl-2-chloroacetamide in the presence of a base like sodium ethoxide. sigmaaldrich.com This reaction proceeds via an initial substitution of the chlorine atom, followed by an intramolecular cyclization. sigmaaldrich.com

For the introduction of a methyl group at the 3-position, a similar strategy is employed, starting from 2-acetyl-2-arylazo-thioacetanilide derivatives. nih.gov The reaction with N-(4-acetylphenyl)-2-chloroacetamide in boiling dioxane with sodium methoxide (B1231860) as a catalyst leads to the formation of the corresponding 3-methylthiophene-2-carboxamide (B1269094) derivatives. nih.gov

The synthesis of 3-aminothiophene-2-carboxamide analogues can be accomplished by the cyclization of N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives under similar basic conditions. sigmaaldrich.com An alternative route to 3-aminothiophenes involves the reaction of a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine (B1172632) in a polar inert solvent. google.com

Below is a table summarizing the synthetic routes for the regioselective introduction of these functional groups.

| Target Substituent | Starting Materials | Reaction Conditions | Reference |

| 3-Hydroxyl | Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate, N-(4-acetylphenyl)-2-chloroacetamide | Ethanolic sodium ethoxide | sigmaaldrich.com |

| 3-Methyl | 2-Acetyl-2-arylazo-thioacetanilide, N-(4-acetylphenyl)-2-chloroacetamide | Dioxane, sodium methoxide, reflux | nih.gov |

| 3-Amino | N-Aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide, N-(4-acetylphenyl)-2-chloroacetamide | Dioxane, sodium methoxide, reflux | sigmaaldrich.com |

| 3-Amino | 3-Oxotetrahydrothiophene, Hydroxylamine hydrochloride | Acetonitrile, reflux | google.com |

Synthesis of this compound Metal Complexes

The ability of thiophene-2-carboxamide derivatives to act as ligands for metal ions has opened up avenues for the development of novel metal-based compounds with interesting structural and electronic properties. The N-methoxy group can influence the coordination chemistry of the ligand, potentially leading to complexes with unique characteristics.

Ligand Preparation and Coordination Chemistry

The synthesis of the this compound ligand itself would typically involve the reaction of thiophene-2-carbonyl chloride with N-methoxyamine. While specific literature on this exact reaction for this compound is not prevalent, the general synthesis of N-alkoxy amides is a well-established transformation in organic chemistry.

The coordination chemistry of thiophene-carboxamide ligands with various transition metals has been investigated. For instance, complexes of Zn(II), Cu(II), and Co(II) with N-(pyridyl)-3-thienyl-alkyl-carboxamide ligands have been prepared and structurally characterized. nih.gov In these complexes, the ligands typically exhibit bidentate coordination through the carbonyl oxygen and the pyridine (B92270) nitrogen atoms. nih.gov

In the context of this compound, the ligand would likely coordinate to a metal center through the carbonyl oxygen and the thiophene sulfur atom, or potentially in a monodentate fashion through the carbonyl oxygen. The presence of the N-methoxy group could influence the electron density on the amide nitrogen and the carbonyl oxygen, thereby affecting the ligand's donor properties.

The general procedure for the synthesis of such metal complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, a thiophene-2-carboxamide-functionalized Zr(IV) metal-organic framework (MOF) was synthesized using a solvothermal procedure. researchgate.netresearchgate.net This demonstrates the feasibility of incorporating thiophene-carboxamide moieties into extended metal-containing structures.

The table below outlines a general approach to the synthesis and characterization of this compound metal complexes, based on analogous systems.

| Step | Description | Key Considerations | Potential Characterization Techniques |

| 1. Ligand Synthesis | Reaction of thiophene-2-carbonyl chloride with N-methoxyamine. | Stoichiometry, reaction temperature, and purification method. | NMR spectroscopy, Mass spectrometry, IR spectroscopy |

| 2. Complex Formation | Reaction of the this compound ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent. | Molar ratio of ligand to metal, choice of solvent, reaction temperature, and time. | Single-crystal X-ray diffraction, Elemental analysis |

| 3. Structural & Spectroscopic Analysis | Characterization of the resulting metal complex to determine its structure and bonding. | Coordination geometry of the metal ion, identification of coordinated atoms. | IR spectroscopy (to observe shifts in C=O stretching frequency), UV-Vis spectroscopy, Magnetic susceptibility measurements |

While direct research on this compound metal complexes is limited, the established synthetic methodologies for analogous thiophene-carboxamide systems provide a solid foundation for the future exploration of this specific class of compounds and their coordination chemistry.

Spectroscopic and Structural Elucidation of N Methoxythiophene 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-methoxythiophene-2-carboxamide, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework. nih.govresearchgate.net

Proton (¹H) NMR Analysis

Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the thiophene (B33073) ring, the N-H amide proton, and the methoxy (B1213986) group protons.

The three protons on the thiophene ring typically appear as multiplets in the aromatic region of the spectrum, generally between δ 7.0 and 7.8 ppm. Their specific chemical shifts and coupling patterns are dictated by their position relative to the sulfur atom and the electron-withdrawing carboxamide group. The proton at position 5 (H5) is usually the most downfield, followed by H3 and H4.

The amide proton (N-H) signal is often observed as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is typically found in the range of δ 8.0-9.0 ppm. The methoxy group (-OCH₃) protons characteristically appear as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Thiophene-2-Carboxamide Derivatives

| Proton Type unfold_more | Typical Chemical Shift (ppm) unfold_more | Multiplicity |

|---|---|---|

| Thiophene H3 | ~7.1-7.2 | Doublet of doublets (dd) |

| Thiophene H4 | ~7.4-7.6 | Doublet of doublets (dd) |

| Thiophene H5 | ~7.6-7.8 | Doublet of doublets (dd) |

| Amide NH | ~8.0-9.0 | Broad Singlet (br s) |

| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet (s) |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In this compound, a distinct signal is observed for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield, typically in the range of δ 160-165 ppm. The carbons of the thiophene ring resonate in the aromatic region, from approximately δ 125 to 140 ppm. The carbon attached to the sulfur atom (C2) and the one bearing the carboxamide group show different shifts compared to the other ring carbons (C3, C4, C5). The methoxy carbon (-OCH₃) gives a signal in the upfield region, usually around δ 60-65 ppm. mdpi.comwisc.edu

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Thiophene-2-Carboxamide Derivatives

| Carbon Type unfold_more | Typical Chemical Shift (ppm) unfold_more |

|---|---|

| Amide Carbonyl (C=O) | ~160-165 |

| Thiophene C2 | ~138-142 |

| Thiophene C3, C4, C5 | ~125-132 |

| Methoxy (-OCH₃) | ~60-65 |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

N-H Stretch: A sharp to moderately broad band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the thiophene ring are observed just above 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is a very strong and prominent absorption, typically found between 1650 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. researchgate.net

Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1530-1550 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O bond in the methoxy group is expected in the 1250-1050 cm⁻¹ region.

These specific bands provide clear evidence for the presence of the amide and methoxy functional groups attached to the thiophene core. nih.gov

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₇NO₂S), the calculated molecular weight is approximately 157.19 g/mol . evitachem.com High-resolution mass spectrometry (HR-MS) can confirm the molecular formula by providing a highly accurate mass measurement. mdpi.com

Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The primary degradation pathway for related thiophene carboxamides involves the cleavage of the amide bond. tandfonline.com Key fragments expected for this compound would include:

The molecular ion peak [M]⁺ at m/z ≈ 157.

A fragment corresponding to the thiophene-2-carbonyl cation [C₅H₃OS]⁺ at m/z = 111, formed by the loss of the methoxyamine radical (•NHOCH₃). nih.gov

Loss of the methoxy group leading to a fragment at m/z = 126 [M-OCH₃]⁺.

Loss of carbon monoxide (CO) from the thiophene-2-carbonyl fragment to give the thienyl cation [C₄H₃S]⁺ at m/z = 83.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent this compound is not publicly available, analysis of related thiophene carboxamide and amide structures allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound are expected to be organized in a well-defined lattice stabilized by intermolecular forces. The most significant of these is hydrogen bonding. researchgate.net

Stereochemical Features and Conformational Analysis

Dihedral and Torsion Angle Determination

Studies on analogous compounds reveal a general preference for specific conformations due to steric and electronic interactions. For instance, in many thiophene-2-carboxamide derivatives, the amide plane tends to be nearly coplanar with the thiophene ring to maximize π-conjugation. This planarity, however, can be influenced by the substitution pattern on both the thiophene ring and the amide nitrogen.

Computational studies, such as those employing Density Functional Theory (DFT), on related structures have shown that the s-cis conformer, where the thiophene sulfur and the carbonyl oxygen are on the same side of the C-C bond, is often energetically favored over the s-trans isomer. For example, in the parent thiophene-2-carboxamide, the s-cis conformer is calculated to be more stable. This preference can be further enhanced by intramolecular interactions, such as hydrogen bonding.

In the case of N-glycosyl-thiophene-2-carboxamides, X-ray crystal structures have confirmed the predominance of Z-anti structures. ncl.res.in The anomeric torsion angle (H1-C1-N-H) in these derivatives was found to be in the range of -168.2° to -175.0°. ncl.res.in Furthermore, the carbonyl oxygen and the sulfur atom of the thiophene ring predominantly adopted an s-cis conformation in the crystalline state. ncl.res.in

For other substituted thiophene carboxamide analogues, torsional energy scanning has indicated a preference for conformations where the torsion angle (Ψ) is 0° or 360°. nih.gov However, alterations in the substitution pattern can lead to different stable conformations, such as when Ψ is 180°, which can be attributed to the loss of non-covalent interactions and the introduction of repulsive forces. nih.gov

The following table summarizes key dihedral and torsion angles observed in related thiophene-2-carboxamide derivatives, which can serve as a predictive basis for the conformational behavior of this compound.

| Compound/Derivative Class | Dihedral/Torsion Angle | Observed/Calculated Values | Conformation |

| N-glucosyl-thiophene-2-carboxamides | H1-C1-N-H | -168.2° to -175.0° | Z-anti |

| N-glucosyl-thiophene-2-carboxamides | O=C-C-S | - | s-cis |

| Thiophene carboxamide analogue (5a) | Ψ | 0° and 360° | Preferred |

| Thiophene carboxamide analogue (5b) | Ψ | 180° | Stable |

Table 1: Dihedral and Torsion Angles in Thiophene-2-Carboxamide Derivatives

It is important to note that the specific dihedral and torsion angles for this compound itself would require dedicated crystallographic or computational studies. The methoxy group on the amide nitrogen would introduce additional rotational freedom and potential for specific intramolecular interactions that would uniquely define its conformational landscape.

Computational and Theoretical Investigations of N Methoxythiophene 2 Carboxamide

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is a cornerstone of modern computational chemistry, providing a framework to calculate various molecular properties with a good balance between accuracy and computational cost. nih.gov For thiophene-based systems, DFT calculations are instrumental in elucidating geometric parameters, electronic properties, and vibrational spectra. mdpi.comscirp.org

HOMO-LUMO Energy Gap Analysis

A key aspect of understanding a molecule's chemical behavior lies in the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. biomedres.us The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.usaimspress.com Conversely, a small energy gap indicates that a molecule is more polarizable and reactive, as the energy required for electronic excitation is lower. nih.govbiomedres.us DFT calculations are a common method for determining these energy values. For instance, studies on related thiophene (B33073) derivatives have shown that the HOMO-LUMO gap can be a reliable indicator of the molecule's stability and potential for charge transfer interactions. mdpi.comnih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps for Thiophene Derivatives (Calculated via DFT) Note: This table presents data for analogous compounds to illustrate the concept, not for N-methoxythiophene-2-carboxamide itself.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| Temozolomide (in DMSO) | - | - | 4.30 |

| Thiophene Sulfonamide Derivative 1 | - | - | 4.65 |

| Thiophene Sulfonamide Derivative 2 | - | - | 3.44 |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 |

This table is generated based on data from various sources for illustrative purposes. mdpi.comscirp.orgresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. scispace.com It posits that the most significant interactions between reacting molecules involve these frontier orbitals. scispace.comresearchgate.net The energies and symmetries of the HOMO and LUMO can predict the feasibility and outcome of a reaction. researchgate.net From the energies of these orbitals, several reactivity descriptors can be calculated to quantify a molecule's reactivity. scirp.org

Chemical Hardness and Electrophilicity Index

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution or charge transfer. researchgate.net It is approximated as half of the HOMO-LUMO energy gap (η ≈ ΔE / 2). researchgate.net A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. biomedres.us Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting higher reactivity. nih.govaimspress.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. This index is useful for predicting the electrophilic nature of molecules in reactions. scirp.org

Computational studies on thiophene sulfonamide derivatives have calculated these parameters to understand their reactivity profiles. scirp.org

Table 2: Illustrative Reactivity Descriptors for a Thiophene Derivative Note: This table presents conceptual data for an analogous compound to illustrate the principles.

| Parameter | Formula | Conceptual Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.0 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.5 |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.0 |

| Electrophilicity Index | ω = χ2 / (2η) | 3.2 |

This table is a conceptual representation based on principles from multiple sources. nih.govscirp.orgbiomedres.us

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and biological properties. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around single bonds.

Quantum Mechanical (QM) Torsional Energy Profiles

Quantum mechanical methods can be used to calculate the potential energy of a molecule as a function of one or more torsional (dihedral) angles. This generates a torsional energy profile, which reveals the energies of different conformers and the transition states that separate them.

A study on the closely related N-methylthiophene-2-carboxamide investigated its conformational preferences by rotating the amide C-N bond and the thiophene-carbonyl bond. mdpi.com This analysis revealed the presence of different conformers, such as eclipsed and staggered forms, and quantified the energy differences between them. The stability of these conformers is often governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds. mdpi.com

Influence of Solvent Polarity on Conformations

The surrounding medium can significantly influence the conformational equilibrium of a molecule. Solvents of different polarities can stabilize or destabilize certain conformers, leading to a shift in the conformational population. mdpi.com

For amide-containing molecules, polar solvents can compete for hydrogen bonding with the amide group, potentially disrupting intramolecular hydrogen bonds that stabilize a particular conformation in the gas phase or in nonpolar solvents. mdpi.com For instance, in N-methylthiophene-2-carboxamide, the proportion of the hydrogen-bonded (eclipsed) conformation was observed to change with solvent polarity, although it remained significant even in polar protic solvents. mdpi.com This indicates that while solvent effects are present, intramolecular forces can still play a dominant role in determining the conformational landscape. The study of solvatochromic shifts in absorption and fluorescence spectra of thiophene carboxamides also confirms that the excited state dipole moments are generally higher than in the ground state, indicating a significant redistribution of charges upon excitation which is influenced by solvent polarity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone in computational drug discovery, offering insights into the potential binding of a ligand to a biological target. For this compound and its analogs, these studies have been instrumental in predicting their therapeutic potential.

Binding Mode Analysis with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking studies on thiophene-2-carboxamide derivatives have shed light on their interactions with various biological targets. While specific studies on this compound are limited, research on closely related compounds provides valuable insights into its potential binding modes.

For instance, derivatives of thiophene-2-carboxamide have been docked with protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer. researchgate.net These studies suggest that the thiophene-2-carboxamide scaffold can effectively interact with the active site of PTP1B. researchgate.net The carboxamide group is often crucial for forming hydrogen bonds with amino acid residues within the binding pocket, anchoring the ligand.

In studies on other thiophene-2-carboxamide derivatives, interactions with antioxidant and bacterial protein receptors have been investigated. nih.gov For example, 3-hydroxy thiophene-2-carboxamide derivatives have been shown to form intermolecular hydrogen bonds with amino acid residues like Proline 145. nih.gov Furthermore, π-π stacking and π-H interactions with residues such as Tryptophan 51 and Histidine 175 have been observed for other substituted thiophene-2-carboxamides, indicating multiple modes of binding. nih.gov

While these findings are for analogous compounds, they suggest that this compound likely engages in similar interactions, with the methoxy (B1213986) group potentially influencing the electronic properties and orientation of the molecule within the binding site.

Binding Affinity Prediction

The prediction of binding affinity is a critical output of molecular docking simulations, providing a quantitative estimate of the strength of the ligand-target interaction. For various thiophene-2-carboxamide derivatives, binding energies have been calculated for different protein targets.

In a study on antioxidant protein targets, certain thiophene-2-carboxamide derivatives exhibited eminent binding energy scores, with values as low as -9.3283 kcal/mol, indicating strong potential binding. nih.gov Another derivative displayed a binding energy score of -9.1141 kcal/mol, further highlighting the favorable interaction of this chemical class with biological macromolecules. nih.gov

In Silico Prediction of Pharmacokinetic Profiles

The in silico prediction of a compound's pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), is a vital component of modern drug discovery, helping to identify candidates with favorable drug-like properties.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Computational tools are widely used to predict the ADME properties of novel chemical entities. For the broader class of thiophene carboxamide derivatives, ADME/T (Toxicity) profiles have been calculated to assess their druggability. nih.gov These analyses consider various parameters, including lipophilicity (logP), water solubility (logS), and potential for blood-brain barrier penetration.

Studies on other heterocyclic compounds have utilized in silico models to predict parameters such as Caco-2 permeability, which is an indicator of intestinal absorption, and skin permeability. mdpi.com For instance, some compounds are predicted to have high Caco-2 permeability and high intestinal absorption. mdpi.com The "BOILED-Egg" model is another computational tool used to predict gastrointestinal absorption and brain access based on lipophilicity and polarity. mdpi.com

While specific ADME prediction data for this compound is not detailed in the available literature, the general findings for thiophene-2-carboxamide derivatives suggest that this class of compounds is amenable to in silico pharmacokinetic profiling to guide further development. nih.gov

Computational Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to validate and interpret experimental spectroscopic data. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

For various thiophene derivatives, quantum chemical calculations have been performed to compute structural and electronic properties, which are then correlated with experimental spectroscopic data. researchgate.net The complete structural characterization of novel chromone-2-carboxamide derivatives has been successfully performed using a combination of one-dimensional and two-dimensional NMR techniques, with the acquired data proving useful for the analysis of related compounds. nih.gov

Although a specific computational validation of the NMR spectrum for this compound was not found in the searched literature, this approach is a standard practice in the characterization of novel organic molecules and would be applicable to this compound.

Non-Linear Optical (NLO) Properties from Computational Calculations

Computational chemistry provides a powerful avenue for the investigation of the Non-Linear Optical (NLO) properties of materials. These properties are crucial for applications in optoelectronics and photonics.

It is a general principle that materials with a small HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap tend to exhibit NLO responses. semanticscholar.org Computational studies on thiophene-2-carboxamide derivatives have included the calculation of HOMO-LUMO energy gaps to understand their electronic properties. nih.gov For some derivatives, these energy gaps are found to be relatively small, suggesting potential for NLO activity. nih.gov

While direct computational studies on the NLO properties of this compound are not explicitly reported in the reviewed sources, the electronic properties derived from DFT calculations on analogous compounds indicate that this class of materials is of interest for their potential NLO characteristics.

Biological Activity Profiling and Mechanistic Studies of N Methoxythiophene 2 Carboxamide Derivatives

Antimicrobial Activity

The thiophene (B33073) carboxamide core is a recognized scaffold in the development of new antimicrobial agents. mdpi.com Derivatives of N-methoxythiophene-2-carboxamide have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. ontosight.aievitachem.com

Thiophene-2-carboxamide derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that these compounds are often more active against Gram-positive bacterial strains. nih.gov For instance, certain 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity (ranging from 40.0% to 86.9% inhibition) compared to their 3-hydroxy (20.0% to 78.3%) and 3-methyl counterparts. nih.gov

One study highlighted an amino thiophene-2-carboxamide derivative with a methoxy (B1213986) group (compound 7b) that exhibited excellent activity against Pseudomonas aeruginosa (86.9% inhibition), Staphylococcus aureus (83.3% inhibition), and Bacillus subtilis (82.6% inhibition). nih.gov In comparison, a hydroxy derivative with a methoxy group (compound 3b) showed good effect against B. subtilis and P. aeruginosa (78.3% inhibition) and a slightly lower activity against S. aureus (70.8% inhibition). nih.gov

Furthermore, research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamides revealed their potential as effective agents against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131, a challenging Gram-negative pathogen. mdpi.com Two compounds, 4a and 4c, from this series showed the highest activity. mdpi.com The antibacterial mechanism for some nitrothiophene carboxamides against Gram-negative bacteria like E. coli involves their activation by specific bacterial nitroreductases, NfsA and NfsB, turning them into potent inhibitors. researchgate.net Other studies have focused on developing thiophene derivatives against colistin-resistant Acinetobacter baumannii and E. coli, with some compounds showing minimum inhibitory concentrations (MICs) ranging from 16 to 64 mg/L. nih.gov

Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

This table summarizes the percentage inhibition of various thiophene-2-carboxamide derivatives against selected bacterial strains.

| Compound Type | Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|---|

| Amino derivative (7b with methoxy) | P. aeruginosa | 86.9 | nih.gov |

| Amino derivative (7b with methoxy) | S. aureus | 83.3 | nih.gov |

| Amino derivative (7b with methoxy) | B. subtilis | 82.6 | nih.gov |

| Hydroxy derivative (3b with methoxy) | B. subtilis | 78.3 | nih.gov |

| Hydroxy derivative (3b with methoxy) | P. aeruginosa | 78.3 | nih.gov |

| Hydroxy derivative (3b with methoxy) | S. aureus | 70.8 | nih.gov |

The antifungal potential of carboxamide derivatives has been well-documented, with many acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov In a study of carboxamide derivatives incorporating a 1,2,3-triazole ring, compound A3-3 demonstrated significant antifungal activity against several plant pathogenic fungi. nih.gov It showed potent inhibition of Sclerotinia sclerotiorum (EC₅₀ = 1.08 μg/mL), Botrytis cinerea (EC₅₀ = 8.75 μg/mL), Rhizoctonia cerealis (EC₅₀ = 1.67 μg/mL), and Gaeumannomyces graminis (EC₅₀ = 5.30 μg/mL). nih.gov

Similarly, nicotinamide (B372718) derivatives have been identified as potent and broad-spectrum antifungal agents. nih.gov One lead compound, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), exhibited antifungal activity against two fluconazole-sensitive Candida albicans strains with MIC values ranging from 0.125–0.5 μg/mL, comparable to fluconazole. nih.gov Notably, its activity against six fluconazole-resistant strains was significantly superior to fluconazole, with MIC values between 0.125–1 μg/mL. nih.gov Thioureides of 2-thiophene carboxylic acid have also exhibited antifungal activity against C. albicans with MIC values ranging from 32 to 256 μg/mL. researchgate.net

Antifungal Activity of Carboxamide Derivatives

This table presents the effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) of various carboxamide derivatives against different fungal strains.

| Compound | Fungal Strain | Measurement | Value (μg/mL) | Reference |

|---|---|---|---|---|

| A3-3 | Sclerotinia sclerotiorum | EC₅₀ | 1.08 | nih.gov |

| A3-3 | Botrytis cinerea | EC₅₀ | 8.75 | nih.gov |

| A3-3 | Rhizoctonia cerealis | EC₅₀ | 1.67 | nih.gov |

| A3-3 | Gaeumannomyces graminis | EC₅₀ | 5.30 | nih.gov |

| 16g | Fluconazole-sensitive C. albicans | MIC | 0.125-0.5 | nih.gov |

| 16g | Fluconazole-resistant C. albicans | MIC | 0.125-1 | nih.gov |

Anticancer Activity and Cytotoxic Mechanisms

Thiophene carboxamide derivatives are recognized as promising scaffolds for the development of anticancer agents. mdpi.comontosight.ai Their mechanism of action often involves inducing cytotoxicity in cancer cells through various pathways.

The cytotoxic effects of thiophene carboxamide derivatives are commonly evaluated using cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS. nih.govnih.govnih.gov In one study, a series of thiophene carboxamide derivatives were synthesized as biomimetics of the anticancer drug Combretastatin (B1194345) A-4 (CA-4). nih.gov The MTS assay revealed that compounds 2b and 2e were the most active molecules against the Hep3B cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. nih.gov

Another study investigating novel thiophene carboxamide scaffold compounds (MB-D1, MB-D2, MB-D4) used various assays to probe their mechanism of action. mdpi.com Beyond initial cytotoxicity screening, they employed a caspase-3/7 assay to measure apoptosis, a JC-1 assay to assess mitochondrial membrane potential, and a DCFDA assay for reactive oxygen species (ROS) production. mdpi.com The results showed that compound MB-D2 was particularly effective, activating caspases, causing mitochondrial depolarization, and decreasing ROS production in cancer cells. mdpi.com

The anticancer efficacy of this compound derivatives can be highly specific to certain cancer cell lines. mdpi.comnih.gov For instance, the thiophene carboxamide derivatives 2b and 2e showed notable activity against the hepatocellular carcinoma cell line Hep3B. nih.gov In a separate study, newly synthesized thiophene carboxamide compounds were tested against a panel of cell lines including the normal HaCaT cell line and the cancer cell lines A375 (melanoma), HT-29 (colon), and MCF-7 (breast). mdpi.com Two of the compounds exhibited significant cytotoxic effects on all the tested cancer cell lines. mdpi.com Notably, compound MB-D2 showed high selectivity against A375 cancer cells, as its cytotoxic effects were not observed in the normal HaCaT cells. mdpi.com

Furthermore, 5-methoxybenzothiophene-2-carboxamide derivatives have been developed as inhibitors of Clk1/4 kinases, which are overexpressed in several human tumors. nih.gov Compound 10b from this series demonstrated improved growth inhibitory activity against T24 bladder cancer cells, with a GI₅₀ (50% growth inhibition) value of 0.43 µM. nih.gov

Cytotoxicity of Thiophene Carboxamide Derivatives Against Cancer Cell Lines

This table shows the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of various derivatives in different cancer cell lines.

| Compound | Cell Line | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| 2b | Hep3B | IC₅₀ | 5.46 | nih.gov |

| 2e | Hep3B | IC₅₀ | 12.58 | nih.gov |

| 10b | T24 | GI₅₀ | 0.43 | nih.gov |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiophene-2-carboxamide derivatives have been investigated for their anti-inflammatory potential. mdpi.comontosight.ai Inflammation is a critical process in many diseases, and modulating it is a key therapeutic strategy.

Research on novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives, a related class of compounds, has shown significant anti-inflammatory effects. nih.gov In a study using lipopolysaccharide (LPS)-treated BV2 microglial cells, which are key players in neuroinflammation, one derivative, HSR2104, potently inhibited the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov The mechanism of this anti-inflammatory action was linked to the suppression of reactive oxygen species (ROS) generation and the inhibition of the TLR4/MyD88/NF-κB signaling pathway, a central inflammatory cascade. nih.gov Similarly, other natural and synthetic compounds have been shown to exert anti-inflammatory effects by reducing pro-inflammatory mediators and inactivating signaling pathways like NF-κB and MAPK. nih.gov

Enzyme Inhibition Studies

Molecular Target Identification and Validation

Thiophene-2-carboxamide derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. Notably, these compounds have shown significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial targets in metabolic diseases and cancer, respectively.

PTP1B Inhibition: PTP1B is a well-validated target for the treatment of type 2 diabetes and obesity. Its overexpression has been linked to insulin (B600854) resistance. Thiophene-2-carboxamides have emerged as promising PTP1B inhibitors. nih.goveurekaselect.com Research has shown that certain thiophene-2-carboxamide derivatives bearing aryl substituents exhibit cytotoxicity in various cancer cell lines, potentially through the inhibition of PTP1B. mdpi.com Kinetic and computational studies have identified potent PTP1B inhibitors, with some compounds demonstrating Ki values in the low micromolar range. nih.gov These inhibitors are believed to interact with a secondary phosphate-binding site, which is unique to PTP1B, offering a potential avenue for developing selective inhibitors. nih.gov

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. nih.govtbzmed.ac.ir Thiophene-based compounds have been developed as potent EGFR inhibitors. nih.govmdpi.com For instance, a series of symmetrical trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were designed and showed excellent antiproliferative action with EGFR kinase inhibition in the nanomolar range. nih.gov Another study reported on thieno[2,3-b]thiophene (B1266192) derivatives that were effective against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M, with one compound showing an IC50 value of 0.28 µM against EGFRWT. nih.gov Molecular docking studies have revealed that these inhibitors bind to crucial amino acids within the EGFR binding pocket, such as Met793. nih.gov

Table 1: EGFR Inhibition by Thiophene Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

| Thiophene-3-carboxamide selenide derivative | EGFR | 94.44 | - |

| Thieno[2,3-b]thiophene derivative 2 | EGFRWT | 280 | MCF-7, A549 |

| Thieno[2,3-b]thiophene derivative 2 | EGFRT790M | 5020 | - |

Biochemical Pathway Modulation

The interaction of this compound and its derivatives with metabolic enzymes extends beyond single-target inhibition, influencing broader biochemical pathways.

One significant area of modulation is in sphingomyelin (B164518) synthesis. Sphingomyelin synthase 2 (SMS2) is an enzyme involved in the synthesis of sphingomyelin, a key component of cell membranes. Elevated levels of sphingomyelin have been observed in certain diseases. A novel thiophene carboxamide analogue was discovered to be a highly potent and selective inhibitor of SMS2, with an IC50 of 28 nmol/L. nih.govnih.gov This inhibition has downstream effects, as the compound was shown to reduce the proportion of very long-chain sphingomyelin. nih.gov

Furthermore, thiophene carboxamide derivatives have been investigated for their impact on pathways related to oxidative stress. Some derivatives have demonstrated the ability to decrease the production of reactive oxygen species (ROS), indicating an interaction with metabolic pathways that generate these molecules. mdpi.com

Antiviral Activity

Derivatives of thiophene-2-carboxamide have demonstrated notable antiviral properties, particularly against the Hepatitis C virus (HCV). A novel class of HCV NS5B polymerase inhibitors based on 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids has been discovered. nih.gov Structure-activity relationship (SAR) studies have led to the identification of several potent inhibitors of both the HCV polymerase enzyme and the replication of HCV subgenomic RNA in human liver cells. nih.gov

Another key target in viral replication is the interaction between viral proteins and RNA. Thienopyridine carboxamides have been identified as small molecules that can selectively bind to essential RNA elements of the Human Immunodeficiency Virus (HIV), such as the trans-activation response (TAR) and Rev response element (RRE) RNAs. nih.govrsc.org By targeting these RNA-protein interactions, these compounds have the potential to inhibit viral replication. nih.gov

Antioxidant Activity

Thiophene-2-carboxamide derivatives are recognized for their antioxidant properties, which are largely attributed to the electron-rich nature of the thiophene ring. evitachem.com These compounds can scavenge free radicals, which are implicated in a wide range of diseases. nih.govdoaj.org

The antioxidant capacity of these derivatives has been evaluated using various assays. In one study using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, a 3-amino thiophene-2-carboxamide derivative exhibited a significant antioxidant activity of 62.0%, which is comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov The antioxidant potential can be influenced by the substituents on the thiophene ring. For example, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, followed by 3-hydroxy derivatives, while 3-methyl derivatives displayed the lowest activity. nih.gov

Another study found that a thieno[2,3-b]thiophene derivative possessed excellent antioxidant properties, reducing radical scavenging activity by 78%. nih.gov This highlights the potential of these compounds to mitigate oxidative stress. nih.govresearchgate.net

Table 2: Antioxidant Activity of Thiophene-2-Carboxamide Derivatives

| Derivative Type | Percent Inhibition (ABTS Assay) |

| 3-amino thiophene-2-carboxamide | 46.9% - 62.0% |

| 3-hydroxy thiophene-2-carboxamide | 28.4% - 54.9% |

| 3-methyl thiophene-2-carboxamide | 12.0% - 22.9% |

Other Biological Activities

In addition to the activities detailed above, thiophene-2-carboxamide derivatives have shown a range of other promising biological effects.

Antihypertensive Activity: Certain thiophene derivatives have been noted for their potential as antihypertensive agents. nih.govnih.gov

Anticonvulsant Activity: The thiophene ring is a structural component of some anticonvulsant compounds. nih.gov For instance, a compound with a thiophene ring was found to have potent anticonvulsant effects in mice. nih.gov The pyrrolidine-2,5-dione ring, often found in anticonvulsant drugs, has been combined with a thiophene ring in hybrid compounds to explore their potential as new anticonvulsant agents. nih.gov

Analgesic Activity: Thiophene derivatives have also been investigated for their analgesic properties. nih.govnih.gov Some studies have explored the synthesis of thiophene-containing compounds and evaluated their antinociceptive (pain-relieving) activity. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Methoxythiophene 2 Carboxamide Analogues

Influence of Substituent Effects on Biological Activity

The biological profile of thiophene-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the thiophene (B33073) and adjacent aryl rings. Research has shown that the presence of an amino group at the 3-position of the thiophene ring tends to confer greater antibacterial and antioxidant activity compared to hydroxyl or methyl groups at the same position. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives have demonstrated higher potency than their 3-hydroxy and 3-methyl counterparts. nih.gov

Specifically, the introduction of a methoxy (B1213986) (-OCH3) group onto an associated aryl ring has been shown to enhance antibacterial efficacy. This is attributed to the increased hydrophilicity imparted by the methoxy group, which can improve the compound's interaction with bacterial targets. nih.gov One study highlighted that an amino thiophene-2-carboxamide derivative bearing a methoxy group exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov In contrast, the absence of substituents on a benzene (B151609) ring attached to the core structure was found to be beneficial for antioxidant activity in some cases. nih.gov

The position of substituents on an N-phenyl ring also plays a role. For example, in a series of N-aryl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamides, a methoxy group on the phenyl ring of one derivative was a key feature of its biological activity. nih.gov The interplay between different substituents can lead to varied activities, as seen in derivatives where a methoxy group on one part of the molecule and a methyl group on another boosted activity against several bacterial strains. nih.gov

Table 1: Effect of Substituents on Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

| Compound Type | Substituent at Thiophene C3 | Aryl Ring Substituent | Notable Activity |

|---|---|---|---|

| Thiophene-2-carboxamide | Amino | 4-Methoxy | High activity against P. aeruginosa, S. aureus, B. subtilis nih.gov |

| Thiophene-2-carboxamide | Hydroxy | 4-Methoxy | Good activity against B. subtilis, P. aeruginosa nih.gov |

| Thiophene-2-carboxamide | Amino | Unsubstituted | Potent antioxidant activity nih.gov |

| Thiophene-2-carboxamide | Amino | - | Generally higher antibacterial activity than hydroxy or methyl analogues nih.gov |

| Thiophene-2-carboxamide | Methyl | - | Lowest antibacterial activity among the tested analogues nih.gov |

Role of the N-methoxy Moiety in Modulating Biological Efficacy

The N-methoxy group is a crucial pharmacophore in many biologically active compounds, including N-methoxythiophene-2-carboxamide analogues. While direct studies on the N-methoxy moiety of the title compound are limited in the provided search results, the importance of related N-alkoxy and N-aryl functionalities in similar carboxamide structures provides valuable context. The N-methoxy group can influence a molecule's conformational flexibility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding.

In related thiophene-3-carboxamide (B1338676) derivatives, the conformation is locked by an intramolecular N-H···N hydrogen bond, forming a pseudo-six-membered ring. nih.gov This conformational rigidity can be a key determinant of biological activity. The presence of an N-methoxy group would alter these hydrogen bonding patterns and conformational possibilities. Furthermore, in other classes of carboxamides, the N-substituted moiety is essential for activity. For instance, in a series of anticancer isoxazole (B147169) carboxamides, the N-(dimethoxyphenyl) group was found to be a critical feature for mimicking the natural anticancer agent combretastatin (B1194345) A-4. mdpi.com This highlights the significant role that substituents on the amide nitrogen play in orienting the molecule within a biological target's binding site.

Impact of Side Chain and Heterocyclic Ring Substitutions

Modifications to side chains and the replacement of aryl groups with other heterocyclic rings are common strategies in drug discovery to optimize activity and selectivity. For thiophene carboxamides, these changes have profound effects on their biological profiles.

For example, in a series of annonaceous acetogenin (B2873293) analogues with a thiophene carboxamide core, shortening an n-dodecyl alkyl side chain significantly impacted their growth inhibitory activity against human cancer cell lines. nih.gov This indicates that the length and nature of the side chain are critical for this specific anticancer activity, likely by influencing how the molecule interacts with mitochondrial complex I. nih.gov

In another study on antifungal thiophene derivatives, the presence of a cycloalkyl ring fused to the thiophene moiety was found to be essential for activity. researchgate.net Specifically, cyclohexyl derivatives were identified as the most potent antifungal candidates, suggesting that the steric bulk and conformation of this fused ring system are key for interaction with the fungal target. researchgate.net The substitution pattern on an N-phenyl ring is also critical; for instance, a 4-nitro-substituted phenyl group on a 2-amino-thiophene-3-carbonitrile derivative led to high antifungal activity. researchgate.net

Furthermore, the replacement of the isoxazole ring with a thiophene ring in a series of carboxamide derivatives designed as anticancer agents demonstrates the impact of the core heterocyclic structure. mdpi.com This strategic swap was part of an effort to create new biomimetics of combretastatin A-4, indicating that the thiophene ring offers a valuable scaffold for this purpose. mdpi.com

Bioisosteric Replacement Strategies Involving the Thiophene Ring

Bioisosteric replacement is a powerful tool used to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. Replacing the thiophene ring in this compound with other heterocycles can modulate its biological activity.

In the development of novel succinate (B1194679) dehydrogenase (SDH) inhibitors, researchers designed and synthesized compounds containing either a thiophene or a furan (B31954) ring linked to a 1,3,4-oxadiazole (B1194373) carboxamide moiety. nih.gov This direct comparison reveals that both scaffolds can produce highly active antifungal agents. For example, a thiophene-containing derivative, compound 4i , displayed the most potent activity against Sclerotinia sclerotiorum, with an EC50 value significantly better than the commercial fungicide boscalid. nih.gov This demonstrates that while furan can be a viable bioisostere, the thiophene ring in this context led to superior potency. The choice between thiophene and furan can fine-tune the electronic and steric properties of the molecule, affecting its binding affinity to the target enzyme. nih.gov

Correlation of Computational Descriptors with Experimental Biological Activity

Computational methods are increasingly used to understand and predict the biological activity of molecules, saving time and resources in the drug discovery process. For thiophene carboxamide derivatives, computational descriptors have been successfully correlated with experimental findings.

In one study, Density Functional Theory (DFT) was used to investigate the electronic properties of newly synthesized thiophene-2-carboxamide derivatives. nih.gov The calculations revealed a close correlation between the HOMO-LUMO energy gap (ΔEH-L) and the observed biological activity. Amino-substituted derivatives, which showed the highest antioxidant and antibacterial activities, also possessed the highest HOMO-LUMO energy gap among the tested compounds. nih.gov

Molecular docking studies have further elucidated the interactions between thiophene carboxamide derivatives and their biological targets. For anticancer analogues, docking simulations showed that the most potent compounds submerged deeply within the tubulin binding site, explaining their enhanced activity. nih.gov These studies also suggested that shifting the position of a p-fluorophenyl ring on the thiophene scaffold could improve the molecule's geometry to better mimic the potent anticancer agent combretastatin A-4. nih.gov Similarly, docking of antifungal thiophene/furan-1,3,4-oxadiazole carboxamides with SDH revealed strong interactions with key amino acid residues, supporting the experimental finding that these compounds are potent SDH inhibitors. nih.gov

Table 2: Correlation of Computational and Experimental Data for Thiophene Carboxamide Analogues

| Compound Series | Computational Method | Key Descriptor | Correlation with Biological Activity |

|---|---|---|---|

| Thiophene-2-carboxamides | DFT | HOMO-LUMO energy gap | Higher energy gap in amino-substituted derivatives correlated with higher antioxidant/antibacterial activity nih.gov |

| Phenyl-thiophene-carboxamides | Molecular Docking, DFT | Binding energy, HOMO-LUMO gap | Lower energy gap and deeper binding in tubulin pocket correlated with higher anticancer activity nih.gov |

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Molecular Docking | Binding interactions with SDH | Strong interaction with key residues correlated with potent antifungal (SDH inhibitory) activity nih.gov |

Effect of Metal Complexation on Biological Efficacy and Selectivity

The coordination of metal ions to organic ligands can dramatically alter their biological properties, often leading to enhanced efficacy. While direct studies on metal complexes of this compound were not found, research on related amide-based carboxylate ligands provides strong evidence for this strategy's potential.

The complexation of a ligand, such as N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, with zinc(II) has been shown to produce complexes with significant antimicrobial and anti-leishmanial activity, often with low toxicity to human cells. semanticscholar.org These complexes were found to interact with DNA via an intercalative mode. semanticscholar.org This suggests that forming metal complexes with this compound could be a viable strategy to enhance its biological efficacy and potentially introduce new therapeutic applications.

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Novel N-methoxythiophene-2-carboxamide Analogues

The rational design of new analogues based on the this compound core is a critical avenue for enhancing therapeutic efficacy. This process relies on understanding the structure-activity relationships (SAR), which dictate how specific chemical modifications influence biological activity. Research has shown that substitutions at various positions on the thiophene (B33073) ring can significantly impact a molecule's potency and target selectivity. nih.gov For instance, the introduction of different aryl groups can modulate anticancer activity. nih.gov

The synthesis of these novel analogues often employs established yet adaptable chemical strategies. A common approach involves the condensation of a thiophene derivative with an appropriate amine, often activated by a coupling agent. nih.gov One-step methods, such as the reaction of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds, provide an efficient route to diverse thiophene-2-carboxamide derivatives. nih.gov Future synthetic efforts will likely focus on creating libraries of compounds with systematic variations to comprehensively map the SAR. Key modifications could include altering the substituents on the thiophene ring, replacing the N-methoxy group with other functionalities to tune electronic properties and solubility, and modifying the carboxamide linker to optimize target binding. evitachem.comnih.gov

Table 1: Structure-Activity Relationship Insights for Thiophene Carboxamide Analogues This table is interactive. You can sort and filter the data.

| Modification Site | Type of Modification | Observed Impact on Biological Activity |

|---|---|---|

| Thiophene Ring | Addition of aryl groups | Modulates anticancer and kinase inhibition potency. nih.govnih.gov |

| Thiophene Ring (Position 3) | Introduction of amino, hydroxyl, or methyl groups | Influences antioxidant and antibacterial properties. Amino groups showed the highest antioxidant activity. nih.gov |

| Carboxamide Linker | Isosteric replacement (e.g., with methylidene hydrazide) | Creates conformational rigidity to improve fit within target binding sites. nih.gov |

| N-Substituent | Variation of aryl groups (e.g., dimethoxyphenyl) | Affects cytotoxicity; mimics the activity of known anticancer agents like Combretastatin (B1194345) A-4. nih.gov |

Exploration of New Biological Targets and Signaling Pathways

While the precise mechanism of action for the parent this compound is not fully defined, its derivatives have been shown to interact with a range of biological targets, suggesting a rich polypharmacological potential. evitachem.com Early studies pointed towards general antioxidant and antibacterial effects. nih.govevitachem.com More recent and specific investigations have identified potent activity against validated therapeutic targets in complex diseases.

In oncology, thiophene carboxamide analogues have demonstrated inhibitory effects against several key proteins. These include receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis, and protein tyrosine phosphatase 1B (PTP1B), an oncogenic protein in breast cancer. nih.govresearchgate.netmdpi.com Some derivatives are also believed to act as microtubule destabilizing agents, similar to Combretastatin A-4, leading to cell cycle arrest and apoptosis.

Beyond cancer, a novel thiophene carboxamide derivative was recently identified as a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2). nih.gov This discovery opens a new therapeutic possibility for treating dry eye disease by targeting inflammation and apoptosis in corneal epithelial cells. nih.gov Furthermore, related 5-nitrothiophene-2-carboxamides are activated by nitroreductases in Leishmania, indicating a potential pathway for developing new anti-parasitic agents. dur.ac.uk Future research will aim to validate these targets and explore others, unraveling the downstream signaling pathways to better understand the therapeutic implications.

Integration of Advanced Computational Modeling in Lead Optimization

Advanced computational modeling has become an indispensable tool in modern drug discovery, and its application is set to accelerate the optimization of this compound-based leads. In silico techniques allow for the rapid screening of virtual compound libraries and provide deep insights into drug-receptor interactions, guiding the synthesis of more potent and selective molecules. researchgate.netnih.gov

Molecular docking is a widely used method to predict the binding orientation and affinity of a ligand within a protein's active site. researchgate.net Studies on thiophene carboxamide derivatives have used docking to simulate interactions with targets like PTP1B and PI3Kα, helping to rationalize observed biological activities and guide the design of new analogues. nih.govresearchgate.net For example, docking studies supported the hypothesis that certain derivatives could be effective anticancer agents by demonstrating high binding affinity for the active site of the target protein. researchgate.net

Beyond simple docking, more sophisticated methods like molecular dynamics (MD) simulations and thermodynamic analysis are being employed. nih.gov These techniques can predict the stability of the ligand-receptor complex over time and provide a more accurate estimation of binding energies. One study successfully used an in silico-guided approach, combining docking and MD simulations, to rationally design novel thiophene derivatives with improved potency as TRPV1 agonists. nih.gov The integration of Density Functional Theory (DFT) calculations further aids in understanding the electronic properties of the molecules, which are crucial for their reactivity and interaction patterns. nih.govresearchgate.net

Development of Sustainable and Scalable Synthetic Methodologies

The growing emphasis on green chemistry in the pharmaceutical industry necessitates the development of more sustainable and scalable methods for synthesizing this compound and its derivatives. unibo.itjddhs.com Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. unibe.ch

Future research will focus on several key areas to improve the environmental footprint of the synthesis. One major goal is to replace conventional organic solvents with greener alternatives like water or bio-derived ethers such as 2-MeTHF. jddhs.comunibe.ch The development of solvent-free reaction conditions is another promising approach to drastically reduce waste. jddhs.com

Catalysis is a cornerstone of green chemistry, and new catalytic systems are being explored. jddhs.com For thiophene derivatives, the palladium-catalyzed direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions. unito.it This method avoids the need to pre-functionalize one of the aromatic partners, simplifying the synthesis. Remarkably, this reaction has been shown to work efficiently in water, including low-purity industrial wastewater, presenting a virtuous opportunity for repurposing and scaling up the process. unito.it Additionally, research into more environmentally benign amide bond-forming reagents that avoid the use of traditional coupling agents and their often-problematic by-products will be crucial for sustainable large-scale production. unibe.ch

Investigation of Multitargeting Approaches for Complex Diseases

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple signaling pathways. A therapeutic strategy gaining traction is the use of single chemical entities designed to interact with multiple biological targets simultaneously. This polypharmacological approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents.

The this compound scaffold is well-suited for the development of multitargeting agents. Derivatives have already been found to interact with diverse targets implicated in cancer, such as VEGFR-2, PTP1B, and tubulin. nih.govnih.govresearchgate.net A rational drug design strategy could aim to combine these activities into a single molecule. For instance, a compound could be engineered to act as a dual angiokinase and checkpoint inhibitor or to simultaneously disrupt microtubule dynamics and inhibit a key survival kinase. nih.gov This approach requires a sophisticated understanding of the SAR for each target and careful molecular design to achieve the desired activity profile. The use of computational tools will be essential in designing such molecules and predicting their ability to fit into multiple, distinct binding sites.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C) .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

How can solvent selection impact the stereochemical outcome of this compound synthesis?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO) : Promote nucleophilic substitution but may induce racemization in chiral intermediates .

- Non-polar solvents (toluene, cyclohexane) : Favor cyclization without side reactions but require higher temperatures .

Case Study : Microwave-assisted synthesis in cyclohexanone improves regioselectivity compared to neat methods .

How should researchers resolve contradictions in spectral data for thiophene carboxamide derivatives?

Q. Advanced

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C shifts) .

- Isotopic labeling : Use deuterated analogs to confirm peak assignments in crowded spectra .

- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., cocrystal structures with benzothiazole) .

What reaction mechanisms govern the functionalization of this compound?

Q. Basic

- Oxidation : Convert thiophene rings to sulfoxides/sulfones using KMnO₄ (acidic conditions) or m-CPBA .

- Substitution : Replace methoxy groups via nucleophilic attack (e.g., SNAr with amines at 80–100°C) .

Methodological Note : Monitor reaction progress via TLC to avoid over-oxidation.

How can computational modeling enhance the design of this compound analogs?

Q. Advanced

- DFT calculations : Predict thermodynamic stability of tautomers (e.g., keto-enol equilibrium) .

- Molecular docking : Screen for binding affinity with biological targets (e.g., 5-HT2C receptors) using AutoDock Vina .

Data Source : NIST Chemistry WebBook for thermodynamic parameters (ΔH, ΔG) .

What safety protocols are critical when handling this compound intermediates?

Q. Basic

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from reductions) before disposal .

Reference : Safety data sheets for related azo compounds recommend emergency eyewash stations .

What role does this compound play in drug discovery pipelines?

Q. Advanced

- Scaffold optimization : Modify the thiophene core to enhance pharmacokinetics (e.g., logP <3 via methoxy substitution) .

- In vitro assays : Test serotonin receptor modulation using HEK293 cells transfected with 5-HT2C .

How can solid-state characterization techniques improve formulation of thiophene carboxamides?

Q. Advanced

- DSC/TGA : Analyze melting points and thermal degradation profiles (e.g., decomposition >200°C) .

- Cocrystallization : Enhance solubility via supramolecular assemblies (e.g., with aminobenzothiazole) .

What strategies address low yields in this compound coupling reactions?

Q. Advanced

- Catalyst screening : Test Pd/C or CuI for Buchwald-Hartwig aminations .

- Microwave optimization : Reduce side products by 30% compared to thermal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.